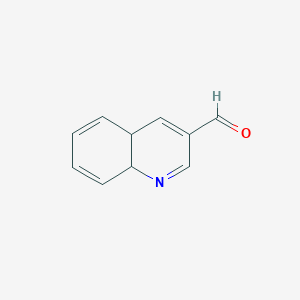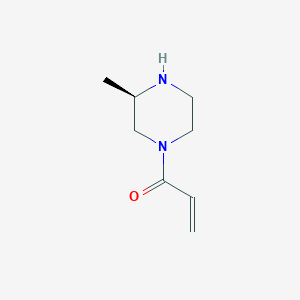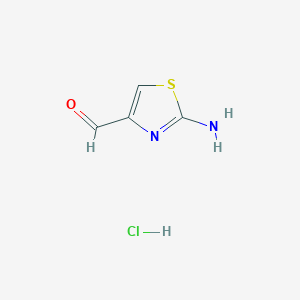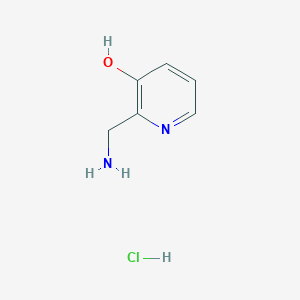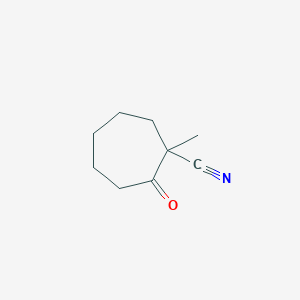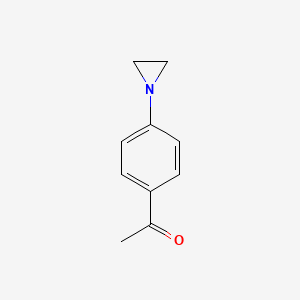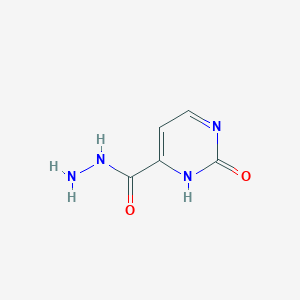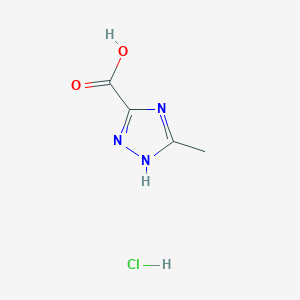
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol
Industrial Production Methods
The industrial production of this compound typically involves large-scale esterification and purification processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the triazole ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis and research applications.
Aplicaciones Científicas De Investigación
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used in similar applications.
Uniqueness
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C4H6ClN3O2 |
|---|---|
Peso molecular |
163.56 g/mol |
Nombre IUPAC |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);1H |
Clave InChI |
MKPGSAXWFAAXCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

